Home > Products > Screening Compounds P96585 > IRE1alpha kinase-IN-1
IRE1alpha kinase-IN-1 -

IRE1alpha kinase-IN-1

Catalog Number: EVT-8272366
CAS Number:
Molecular Formula: C26H26ClFN8
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IRE1alpha kinase-IN-1 is a small molecule compound that specifically inhibits the endonuclease activity of IRE1alpha, a key protein involved in the unfolded protein response (UPR) within cells. This compound has garnered attention due to its potential therapeutic applications, particularly in treating diseases characterized by dysregulated UPR signaling, such as certain cancers.

Source

The compound is derived from research focused on modulating the IRE1alpha pathway. Studies have identified various inhibitors and activators of IRE1alpha, with IRE1alpha kinase-IN-1 being one of the notable inhibitors that selectively targets its endonuclease function without affecting its kinase activity. This specificity is crucial for targeting cancer cells that rely on the IRE1alpha-XBP1 signaling axis for survival under stress conditions.

Classification

IRE1alpha kinase-IN-1 is classified as a small-molecule inhibitor. It operates by selectively blocking the endonuclease activity of IRE1alpha, thus influencing cellular stress responses and potentially altering cell fate decisions in pathological conditions.

Synthesis Analysis

Methods

The synthesis of IRE1alpha kinase-IN-1 involves several chemical reactions aimed at constructing a complex organic molecule with specific functional groups that confer its inhibitory properties. The synthesis typically employs standard organic chemistry techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.

Technical Details

The precise synthetic pathway may vary based on the specific structural features desired in IRE1alpha kinase-IN-1. Key steps often include:

  • Formation of key intermediates through condensation reactions.
  • Functional group modifications to enhance binding affinity to IRE1alpha.
  • Final cyclization or coupling reactions to yield the active compound.
Molecular Structure Analysis

Structure

The molecular structure of IRE1alpha kinase-IN-1 is characterized by specific functional groups that allow it to interact with the active site of IRE1alpha. The structure typically includes:

  • A central scaffold that supports various substituents.
  • Functional groups that enhance solubility and bioavailability.

Data

Detailed structural analysis can be achieved through X-ray crystallography or computational modeling, allowing researchers to visualize how IRE1alpha kinase-IN-1 fits into the binding pocket of IRE1alpha.

Chemical Reactions Analysis

Reactions

IRE1alpha kinase-IN-1 primarily undergoes interactions with the active site of IRE1alpha, leading to inhibition of its endonuclease activity. The key reactions include:

  • Binding: The compound binds to the active site through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Inhibition Mechanism: The binding prevents substrate access, thereby inhibiting the cleavage activity essential for UPR signaling.

Technical Details

Kinetic studies are often employed to determine the inhibition constants (Ki) and assess how effectively IRE1alpha kinase-IN-1 can inhibit the enzymatic activity across different concentrations.

Mechanism of Action

Process

The mechanism through which IRE1alpha kinase-IN-1 exerts its effects involves:

  • Selective Inhibition: By specifically inhibiting the endonuclease activity while leaving the kinase activity intact, it alters downstream signaling pathways without completely shutting down IRE1alpha function.

Data

Experimental data suggest that this selective inhibition can lead to reduced cellular stress responses in cancer cells, potentially making them more susceptible to apoptosis under stress conditions.

Physical and Chemical Properties Analysis

Physical Properties

IRE1alpha kinase-IN-1 typically exhibits:

  • Molecular Weight: Specific molecular weights depending on its structure.
  • Solubility: Varies based on functional groups; generally optimized for biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its efficacy.
  • Reactivity: Understanding how it reacts with biological molecules helps in predicting its behavior in vivo.

Relevant data from stability studies and reactivity assays are essential for evaluating its potential as a therapeutic agent.

Applications

Scientific Uses

IRE1alpha kinase-IN-1 has several promising applications in scientific research and medicine:

  • Cancer Therapy: By inhibiting the endonuclease activity of IRE1alpha, it may serve as a therapeutic agent in cancers that exploit UPR pathways for growth and survival.
  • Research Tool: It can be used in laboratory settings to dissect UPR mechanisms further, providing insights into cellular stress responses and potential therapeutic targets.

Properties

Product Name

IRE1alpha kinase-IN-1

IUPAC Name

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine

Molecular Formula

C26H26ClFN8

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33)

InChI Key

BPRAHARGXSNSSO-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl

Canonical SMILES

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.